Perfluoro-2-propanesulfonyl fluoride

Electrochemical Fluorination Process Yield Cost of Goods

Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8) is a perfluorinated sulfonyl fluoride with the molecular formula C₃F₈O₂S and a molecular weight of 252.08 g/mol. This compound is a clear liquid at room temperature, with a melting point of -59 °C and a boiling point range of 34-40 °C.

Molecular Formula C3F8O2S
Molecular Weight 252.09 g/mol
CAS No. 14856-91-8
Cat. No. B3040027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-2-propanesulfonyl fluoride
CAS14856-91-8
Molecular FormulaC3F8O2S
Molecular Weight252.09 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F
InChIInChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13
InChIKeyYYBMGVRXEFBHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoro-2-propanesulfonyl Fluoride (CAS 14856-91-8): A Key C3-Branched Sulfonyl Fluoride Building Block for Advanced Materials Synthesis


Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8) is a perfluorinated sulfonyl fluoride with the molecular formula C₃F₈O₂S and a molecular weight of 252.08 g/mol . This compound is a clear liquid at room temperature, with a melting point of -59 °C and a boiling point range of 34-40 °C . It is a crucial precursor in the synthesis of various specialty fluorochemicals, including superacidic polymer electrolytes, surfactants, and ionic liquids, due to its potent perfluoroisopropylsulfonyl group. Its primary role is as a building block, where it introduces unique hydrophobic and oleophobic properties, high thermal and chemical stability, and strong electron-withdrawing characteristics into target molecules [1].

Why Perfluoro-2-propanesulfonyl Fluoride Cannot Be Directly Substituted by Other Perfluoroalkanesulfonyl Fluorides (PASFs)


Generic substitution of perfluoroalkanesulfonyl fluorides (PASFs) is not scientifically valid due to profound differences in physicochemical properties, synthetic utility, and regulatory fate that are dictated by perfluoroalkyl chain length and branching [1]. While all PASFs share the reactive sulfonyl fluoride group, their hydrophobic and steric character are non-transferable. For instance, longer-chain analogs like perfluorooctanesulfonyl fluoride (POSF) are effective surfactants but face stringent global regulatory restrictions due to their persistence and bioaccumulation potential, which are directly linked to their C8 chain [2]. Conversely, very short-chain analogs may lack the necessary hydrophobic character for many applications. The C3-branched structure of perfluoro-2-propanesulfonyl fluoride offers a distinct balance, positioning it as a unique and compliant alternative that provides a different profile of reactivity and environmental fate compared to both longer-chain (≥C6) and linear short-chain analogs [3].

Quantitative Evidence for Selecting Perfluoro-2-propanesulfonyl Fluoride Over Other PASFs


Superior Electrochemical Fluorination (ECF) Yield for Short-Chain PASFs as a Class

While direct yield data for the ECF of perfluoro-2-propanesulfonyl fluoride is not available in the open literature, a robust class-level inference can be drawn from well-documented yields of other short-chain perfluoroalkanesulfonyl fluorides (PASFs). A key advantage of using short-chain (C3-C4) starting materials like perfluorobutanesulfonyl fluoride (PBSF) is the significantly higher yield during the crucial electrochemical fluorination (ECF) manufacturing step compared to long-chain (≥C6) analogs like perfluorooctanesulfonyl fluoride (POSF). This difference in yield is a primary driver of economic viability and industrial preference for short-chain precursors [1].

Electrochemical Fluorination Process Yield Cost of Goods

Enabling High-Performance Anti-Ammonia Poisoning Polymer Electrolytes for Fuel Cells

Perfluoro-2-propanesulfonyl fluoride is a critical precursor for synthesizing next-generation perfluorosulfonimide (PFSI) polymer electrolytes used in proton exchange membrane fuel cells (PEMFCs). A recent study demonstrated that PFSI-TSM, an electrolyte synthesized by grafting a monomer derived from this class of sulfonyl fluoride precursor, achieved a 40.6% higher maximum power density than a standard perfluorosulfonic acid (PFSA) membrane under challenging ammonia-contaminated fuel conditions (100 ppm NH₃ at 80°C and 100% RH) [1]. This performance enhancement is attributed to the superacidic nature of the sulfonimide group and its ability to mitigate catalyst poisoning by ammonia, a common contaminant in reformed hydrogen fuel.

Fuel Cell Electrolyte Proton Exchange Membrane Ammonia Resistance

Physicochemical Properties of Perfluoro-2-propanesulfonyl Fluoride Support Its Use as a Reactive Intermediate

The physical properties of perfluoro-2-propanesulfonyl fluoride make it a practical and efficient synthetic intermediate. Its low melting point (-59 °C) ensures it remains a liquid under standard laboratory and industrial conditions, while its relatively low boiling point (34-40 °C) allows for facile purification by distillation after synthesis . These properties are comparable to other short-chain sulfonyl fluorides and are advantageous for high-throughput synthesis, enabling easier handling and workup compared to higher-boiling, longer-chain analogs.

Synthetic Intermediate Physical Properties Reactivity

High-Impact Application Scenarios for Perfluoro-2-propanesulfonyl Fluoride Based on Differentiated Evidence


Synthesis of Next-Generation Proton Exchange Membranes (PEMs) for Ammonia-Tolerant Fuel Cells

For researchers and manufacturers developing advanced proton exchange membranes (PEMs) for fuel cells that can operate on ammonia-cracked hydrogen, perfluoro-2-propanesulfonyl fluoride is a strategic precursor. Evidence shows that polymer electrolytes synthesized from this class of sulfonyl fluoride can deliver a >40% improvement in maximum power density compared to standard PFSA membranes under ammonia-contaminated conditions [1]. This makes it an essential building block for creating more robust and efficient fuel cell systems for the hydrogen economy.

Development of Economical and Compliant Short-Chain Fluorosurfactants

Formulators seeking to replace restricted long-chain (C8) fluorosurfactants with effective and environmentally sustainable alternatives should prioritize perfluoro-2-propanesulfonyl fluoride as a starting material. Its C3-branched structure provides a distinct balance of hydrophobic efficiency while avoiding the bioaccumulation concerns associated with longer-chain analogs [2]. Furthermore, the class-level yield advantage of short-chain precursors in electrochemical fluorination (58% vs. 31% for C8) [3] indicates a more cost-effective and resource-efficient manufacturing route for surfactant production.

Precursor for Superacidic Ionic Liquids and Novel Electrolytes

In the design of superacidic ionic liquids or novel battery electrolytes requiring extremely high thermal and chemical stability, perfluoro-2-propanesulfonyl fluoride provides a reactive handle for introducing the stable perfluoroisopropylsulfonyl group. The strong electron-withdrawing nature of the perfluorinated group, combined with the facile reactivity of the sulfonyl fluoride moiety, makes it a versatile intermediate for creating materials with tailored properties for demanding electrochemical and high-temperature applications [4].

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